MSC-1186

SRPK1 SRPK2 SRPK3

MSC-1186 is a SGC-validated pan-SRPK probe. Obtain the industry gold-standard for simultaneous, potent SRPK1/2/3 inhibition (IC50: 2.7/81/0.6 nM) with unmatched kinome-wide selectivity. Validated inactive control (MSC-5360) ensures robust target engagement studies.

Molecular Formula C19H17ClFN7O2S
Molecular Weight 461.9 g/mol
Cat. No. B10827634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSC-1186
Molecular FormulaC19H17ClFN7O2S
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCN(C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3=NC4=C(N3)C=CC(=C4F)Cl)S(=O)(=O)C
InChIInChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26)
InChIKeyWBFJDKLBAAHKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSC-1186: A Pan-SRPK Inhibitor Chemical Probe with Quantified Selectivity and Potency


MSC-1186 (MSC2711186) is a small-molecule, ATP-competitive, reversible inhibitor of the serine-arginine protein kinase (SRPK) family, specifically targeting SRPK1, SRPK2, and SRPK3. It was developed through a structure-guided medicinal chemistry program and is characterized by a benzimidazole-pyrimidine core [1]. The compound is formally designated as a 'chemical probe' by the Structural Genomics Consortium (SGC), a status that requires fulfillment of rigorous criteria including nanomolar cellular potency and excellent kinome-wide selectivity [2]. The molecular formula is C19H17ClFN7O2S, with a molecular weight of 461.9 g/mol and a purity standard of ≥98% (HPLC) .

MSC-1186 Procurement Rationale: Why In-Class SRPK Inhibitors Are Not Interchangeable


The SRPK inhibitor landscape is fragmented by compounds with vastly divergent potency, isoform selectivity, and target engagement profiles. A direct substitution of MSC-1186 with an alternative SRPK inhibitor is scientifically unsound due to critical differences in pan-isoform coverage, kinome-wide selectivity, and the availability of a validated negative control. For instance, isoform-selective agents like SPHINX31 (SRPK1 IC50 = 5.9 nM, >50-fold selective over SRPK2) cannot replicate the pan-SRPK inhibition profile of MSC-1186, which is essential for studying the full biological function of the SRPK family. Similarly, older generation inhibitors such as SRPIN340 exhibit weak potency (SRPK1 IC50 ≈ 0.14-0.89 µM) and limited cellular activity, rendering them unsuitable for robust target validation studies . The following evidence quantifies these differences and establishes MSC-1186's unique position as a fit-for-purpose chemical probe.

MSC-1186 Quantified Differentiation: Potency, Selectivity, and Cellular Target Engagement vs. SRPK Inhibitor Comparators


Pan-SRPK Inhibition: MSC-1186's Balanced Sub-Nanomolar Potency vs. Isoform-Selective Inhibitors

MSC-1186 inhibits all three SRPK isoforms (SRPK1, SRPK2, SRPK3) with balanced, sub-nanomolar to low nanomolar potency in biochemical assays. In contrast, the widely used comparator SPHINX31 is an SRPK1-selective agent with significantly reduced activity against SRPK2 and negligible data on SRPK3 [1]. This makes MSC-1186 the only option for experiments requiring simultaneous inhibition of the entire SRPK family.

SRPK1 SRPK2 SRPK3 pan-inhibitor kinase inhibitor

Kinome-Wide Selectivity: MSC-1186 Demonstrates Minimal Off-Target Activity Across 395 Kinases

MSC-1186 was profiled against a panel of 395 kinases at a concentration of 1 µM, demonstrating no significant off-target activity [1][2]. This level of kinome-wide selectivity is a defining characteristic of a high-quality chemical probe and is not uniformly reported for other SRPK inhibitors. For example, while SRPKIN-1 has been reported to be selective for SRPK1/2, the extent of its kinome-wide profiling is less comprehensive [3].

kinase selectivity off-target chemical probe kinome profiling

Cellular Target Engagement: NanoBRET Assay Confirms Intracellular Activity with Quantified EC50 Values

MSC-1186's ability to engage its target in a cellular context was quantified using NanoBRET (NanoLuc Bioluminescence Resonance Energy Transfer) assays in HEK293T cells. The cellular EC50 values for SRPK1 (98 nM) and SRPK3 (40 nM) demonstrate a predictable and manageable shift from the biochemical IC50, confirming cell permeability and intracellular target binding [1]. This level of quantitative cellular target engagement data is not available for many earlier SRPK inhibitors, such as SRPIN340, which primarily relied on indirect measures of activity [2].

cellular potency target engagement NanoBRET HEK293T

Validated Negative Control MSC-5360: Enabling Rigorous Interpretation of SRPK-Dependent Phenotypes

A critical but often overlooked component of chemical probe utility is the availability of a closely matched, inactive negative control. MSC-5360 is a structural analog of MSC-1186 that shows no activity in biochemical or cellular assays (NanoBRET) [1][2]. Its co-provision as an SGC chemical probe ensures that researchers can conduct experiments with a matched-pair control, directly attributing observed effects to SRPK inhibition. This is a distinguishing feature not available for many other SRPK inhibitors, including SPHINX31 and SRPIN340, for which no formally validated inactive control exists.

negative control chemical probe MSC-5360 experimental rigor

Synergy with CLK Inhibitors: Quantified Additive Attenuation of SR-Protein Phosphorylation

MSC-1186, when combined with CDC2-like kinase (CLK) inhibitors, demonstrates additive attenuation of SR-protein phosphorylation compared to either agent alone [1]. This is a mechanistically significant observation, as it confirms that SRPKs and CLKs work in a coordinated, non-redundant manner to regulate SR protein function. This specific combination effect has been quantitatively demonstrated and published, providing a clear experimental rationale for using MSC-1186 in studies of splicing regulation. Such combination data is not available for other SRPK inhibitors like SPHINX31 or SRPIN340.

SR-protein phosphorylation CLK inhibitor combination therapy splicing

MSC-1186 Recommended Applications: From Target Validation to Combination Studies


Pan-SRPK Target Validation in Cancer and Splicing Biology

MSC-1186 is the optimal choice for experiments requiring simultaneous and potent inhibition of all three SRPK isoforms (SRPK1/2/3) in a cellular context. Its balanced biochemical IC50 profile (2.7 nM, 81 nM, and 0.6 nM) and validated cellular target engagement (NanoBRET EC50: 98 nM and 40 nM for SRPK1/3) [1] enable robust interrogation of pan-SRPK function in cancer cell lines and primary tissue models. The availability of the inactive control MSC-5360 further strengthens the interpretation of results.

Kinome-Selective Chemical Probe for High-Confidence Hit Qualification

In screening cascades and secondary assay panels, MSC-1186 serves as a gold-standard tool for confirming on-target SRPK pharmacology. Its demonstrated lack of activity against 395 kinases at 1 µM [1] minimizes the risk of off-target-driven false positives, a common pitfall with less selective kinase inhibitors. This makes it an ideal reference compound for benchmarking novel SRPK inhibitor candidates.

Dissecting the SRPK-CLK Kinase Axis in Splicing Regulation

Studies investigating the interplay between SRPK and CLK families in pre-mRNA splicing will benefit specifically from MSC-1186. The published observation of additive attenuation of SR-protein phosphorylation when MSC-1186 is combined with CLK inhibitors [1] provides a validated experimental paradigm. No other commercially available SRPK inhibitor has been similarly characterized in this specific combination context.

Development of Combinatorial Splicing-Modulatory Strategies

For research aimed at modulating alternative splicing outcomes (e.g., VEGF-A isoform switching or regulation of apoptotic factors), MSC-1186 provides a well-characterized, potent, and selective tool to inhibit the SRPK arm of the splicing kinase network. Its reversible mechanism of action allows for temporal control of SR protein phosphorylation, facilitating kinetic studies of splicing events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSC-1186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.